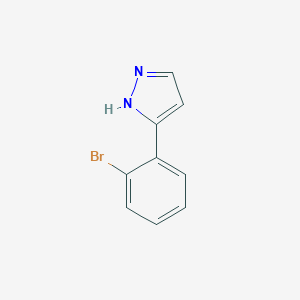

3-(2-bromophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHTYVJAQNZWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370833 | |

| Record name | 3-(2-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114382-20-6 | |

| Record name | 3-(2-Bromophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-bromophenyl)-1H-pyrazole: Properties and Analytical Methodologies

Introduction

This compound is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2.[1][2][3][4] It belongs to the pyrazole family, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromophenyl substituent on the pyrazole ring significantly influences its chemical reactivity and potential as a scaffold in drug discovery and materials science. This guide provides an in-depth overview of the chemical properties and analytical techniques pertinent to this compound, offering a valuable resource for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, formulation, and biological studies. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | [1][2][3] |

| Molecular Weight | 223.073 g/mol | [1][3] |

| CAS Number | 114382-20-6 | [1][2][3] |

| Appearance | Pale yellow powder | [2] |

| Melting Point | 125.5-134.5 °C | [2] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Structural Elucidation and Synthesis

The structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2-bromophenyl group. The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[5] For this compound, a common synthetic route involves the reaction of a suitably substituted chalcone with hydrazine hydrate.

Caption: A generalized synthetic workflow for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound. This section details the key spectroscopic and chromatographic techniques employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum of a similar compound, 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, showed signals in the range of 6.53–7.72 ppm, which are characteristic of aromatic protons.[6] For this compound, one would expect to see distinct signals for the pyrazole ring protons and the protons of the bromophenyl group. The coupling patterns and chemical shifts are influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For a related pyrazole derivative, characteristic peaks were observed that confirmed the structure of the compound.[7]

Typical ¹H NMR Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A standard workflow for NMR analysis.

2. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 222 and 224, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Electron Ionization (EI): This is a common ionization technique used in GC-MS. The fragmentation pattern of pyrazoles under EI typically involves the expulsion of HCN and N₂.[8] For 4-phenylpyrazole, a similar compound, the mass spectrum shows a loss of HCN from the molecular ion.[8]

-

Electrospray Ionization (ESI): This soft ionization technique is often used with HPLC-MS and typically results in the observation of the protonated molecule [M+H]+. For various pyrazole derivatives, the [M+H]+ ion was readily observed using ESI-MS.[7]

3. Chromatographic Techniques

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

-

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. A commercial sample of this compound was assayed by GC to have a purity of ≥96.0%.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. A reverse-phase HPLC (RP-HPLC) method would be appropriate for this compound.

A Proposed RP-HPLC Method:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

Caption: A typical workflow for RP-HPLC analysis.

4. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of a pyrazole derivative would show characteristic peaks for N-H stretching (around 3341-3353 cm⁻¹), aromatic C=C stretching (around 1574-1591 cm⁻¹), and C=N stretching (around 1463-1477 cm⁻¹).[10]

Applications and Significance

Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The bromo-substituent on the phenyl ring of this compound can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

This technical guide has provided a comprehensive overview of the chemical properties and analytical methodologies for this compound. The detailed protocols and explanations of the underlying principles for NMR, MS, HPLC, and IR analysis serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important chemical entity. A thorough understanding and application of these techniques are essential for ensuring the quality and integrity of this compound in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. H34406.09 [thermofisher.com]

- 3. 3-(2-BROMO-PHENYL)-1H-PYRAZOLE | 114382-20-6 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. wisdomlib.org [wisdomlib.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-bromophenyl)-1H-pyrazole

Abstract

Molecular Structure and Physicochemical Properties

3-(2-bromophenyl)-1H-pyrazole is a disubstituted aromatic heterocycle. Its structure consists of a pyrazole ring attached at the 3-position to a phenyl ring, which is substituted with a bromine atom at the ortho-position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification.

Key Properties:

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol

-

Appearance: Expected to be a pale yellow or off-white powder.

Below is a diagram of the molecular structure with IUPAC numbering, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation Protocol

Expertise & Causality: The synthesis of 3-aryl-1H-pyrazoles is reliably achieved through the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydrazine.[1][2][3] This method is chosen for its high yields and straightforward procedure. The chalcone precursor, (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, can be formed from 2'-bromoacetophenone and Bredereck's reagent, providing a direct route to the required 1,3-dicarbonyl equivalent.

Protocol: Synthesis of this compound

-

Step 1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

-

To a solution of 2'-bromoacetophenone (10 mmol) in 30 mL of dry toluene, add tert-butoxybis(dimethylamino)methane (Bredereck's reagent, 12 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature facilitates the condensation and elimination of tert-butanol and dimethylamine.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is a viscous oil or solid.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enaminone.

-

-

Step 2: Cyclization to form this compound.

-

Dissolve the purified enaminone (8 mmol) from Step 1 in 25 mL of ethanol.

-

Add hydrazine hydrate (16 mmol, 2 equivalents) dropwise at room temperature. The excess hydrazine ensures the complete conversion of the enaminone.

-

Reflux the reaction mixture for 3-5 hours. The reaction involves the nucleophilic attack of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrazole ring.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and pour it into 100 mL of ice-cold water. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

-

Sample Preparation for Analysis:

-

NMR: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

MS: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS) Analysis

Trustworthiness: The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of one bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two peaks of nearly equal intensity for every bromine-containing fragment: the M+ peak and the M+2 peak.

Predicted MS Data (Electron Ionization - EI):

| m/z (charge/mass ratio) | Ion | Predicted Relative Intensity (%) | Notes |

| 222 / 224 | [C₉H₇BrN₂]⁺ | ~50 / 50 | Molecular ion peak (M⁺, M⁺+2). Confirms molecular weight and presence of one Br atom.[6] |

| 143 | [C₉H₇N₂]⁺ | 100 | Base peak. Loss of the bromine radical (•Br) from the molecular ion. |

| 116 | [C₈H₆N]⁺ | ~40 | Loss of HCN from the [M-Br]⁺ fragment. |

| 77 | [C₆H₅]⁺ | ~20 | Phenyl cation, a common fragment in aromatic compounds.[7] |

| 79 / 81 | [Br]⁺ | Variable | Bromine cation. |

Fragmentation Rationale: Under EI conditions, the initial ionization will form the molecular ion [C₉H₇BrN₂]⁺•. The weakest bond, the C-Br bond, is expected to cleave first, leading to the loss of a bromine radical and forming the stable [C₉H₇N₂]⁺ cation at m/z 143. This fragment is likely the base peak due to its stability. Subsequent fragmentation of the pyrazole-phenyl structure can occur through the loss of neutral molecules like hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles, leading to the fragment at m/z 116.

Infrared (IR) Spectroscopy Analysis

Expertise & Causality: The IR spectrum provides crucial information about the functional groups present in the molecule. The key is to identify vibrations characteristic of the N-H bond of the pyrazole, the aromatic C-H and C=C bonds of both rings, the C=N stretching of the pyrazole, and the C-Br bond.[8][9]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |

| 3150 - 3300 | N-H stretch | Medium, Broad | Characteristic of the N-H group in the pyrazole ring. Broadening is due to hydrogen bonding in the solid state.[10] |

| 3050 - 3100 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on the phenyl and pyrazole rings. |

| 1550 - 1610 | C=C and C=N stretch | Medium-Strong | Overlapping stretching vibrations from the aromatic phenyl and pyrazole rings. |

| 1450 - 1500 | Aromatic C=C stretch | Strong | Characteristic skeletal vibrations of the aromatic rings. |

| 750 - 770 | C-H out-of-plane bend | Strong | Indicative of ortho-disubstitution on the benzene ring. |

| 600 - 700 | C-Br stretch | Medium-Weak | Absorption for the carbon-bromine bond.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Causality: NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts are governed by the electronic environment of each nucleus. The ortho-bromo substituent will induce significant steric and electronic effects, influencing the chemical shifts of adjacent protons and carbons.[12]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-12.0 | br s | 1H | NH -1 | The N-H proton of the pyrazole is typically broad and downfield. Its exact position is concentration and solvent-dependent. |

| ~7.75 | d | 1H | H -5 | This pyrazole proton is a doublet coupled to H-4. It is generally downfield compared to H-4. |

| ~7.70 | dd | 1H | H -6' | This phenyl proton is ortho to the C-Br bond and will experience deshielding. It shows coupling to H-5' and H-4'. |

| ~7.40 | td | 1H | H -4' | Phenyl proton showing triplet-of-doublets coupling to its neighbors. |

| ~7.30 | dd | 1H | H -3' | Phenyl proton ortho to the pyrazole ring. |

| ~7.20 | td | 1H | H -5' | Phenyl proton showing triplet-of-doublets coupling. |

| ~6.60 | d | 1H | H -4 | This pyrazole proton is a doublet coupled to H-5. It is typically the most upfield of the aromatic protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C -3 | The carbon atom of the pyrazole ring attached to the phenyl group. It is significantly downfield. |

| ~140 | C -5 | The CH carbon of the pyrazole ring adjacent to the NH group. |

| ~134 | C -4' | Aromatic CH carbon of the phenyl ring. |

| ~132 | C -6' | Aromatic CH carbon of the phenyl ring. |

| ~131 | C -1' | The ipso-carbon of the phenyl ring attached to the pyrazole. |

| ~128 | C -5' | Aromatic CH carbon of the phenyl ring. |

| ~123 | C -2' | The ipso-carbon of the phenyl ring directly attached to the bromine atom. Its signal is attenuated by the halogen. |

| ~107 | C -4 | The CH carbon of the pyrazole ring, typically the most upfield of the ring carbons. |

Integrated Spectroscopic Analysis Workflow

Trustworthiness: The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all spectroscopic methods. Each technique validates the others, forming a self-consistent and robust characterization.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [mdpi.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. youtube.com [youtube.com]

- 7. Mass chart Fragmentation | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. 1H-Pyrazole [webbook.nist.gov]

- 11. Benzene, bromo- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 3-(2-bromophenyl)-1H-pyrazole for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(2-bromophenyl)-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical steps from synthesis and crystallization to data analysis and structural interpretation. By understanding the three-dimensional architecture of this and related pyrazole derivatives, scientists can better infer structure-activity relationships (SAR) crucial for the rational design of novel therapeutics. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[4][5] For this compound, a common route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate.

Once the compound is synthesized and purified, the critical step of crystallization is undertaken. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. This is often more of an art than a science, requiring the screening of various conditions.

Experimental Protocol: Growing Single Crystals of this compound

-

Solvent Selection: Begin by dissolving a small amount of purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to assess solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Crystal Selection: Once crystals have formed, they should be carefully examined under a microscope. Ideal crystals for X-ray diffraction are single, well-formed, and free of defects.

The choice of crystallization method and solvent can significantly impact the resulting crystal packing and, in some cases, lead to the formation of different polymorphs—crystalline forms of the same compound with different arrangements of molecules in the solid state.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Diagram of the Single-Crystal X-ray Diffraction Workflow

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Application in Drug Design

The detailed structural information obtained from single-crystal X-ray analysis is invaluable for drug development.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of pyrazole derivatives with their biological activities, researchers can identify key structural features responsible for potency and selectivity. *[1] Pharmacophore Modeling: The precise coordinates of the atoms can be used to develop and refine pharmacophore models, which describe the essential three-dimensional features a molecule must possess to bind to a specific biological target.

-

In Silico Screening: Crystal structure data can be used to validate and improve computational models for virtual screening of compound libraries to identify new drug candidates.

Conclusion

The crystal structure analysis of this compound, and pyrazole derivatives in general, provides a foundational understanding of their solid-state properties and intermolecular interactions. This knowledge is paramount for medicinal chemists and drug development professionals in the rational design of more effective and selective therapeutic agents. The combination of meticulous experimental work and sophisticated data analysis allows for the visualization of molecules at the atomic level, paving the way for the next generation of pyrazole-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-bromophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss the implications of these properties on its journey from a promising lead compound to a viable drug candidate. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting the importance of characterizing novel derivatives like the one discussed herein.[3][4]

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are two of the most critical parameters that dictate the bioavailability, manufacturability, and shelf-life of a drug product.[5][6][7]

-

Solubility: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.

-

Stability: The ability of a drug to resist chemical degradation under various environmental conditions (e.g., pH, temperature, light) is crucial for ensuring its safety, efficacy, and a viable shelf-life.[6][8] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[8]

This guide will specifically focus on this compound, a molecule with the formula C9H7BrN2 and a molecular weight of 223.07 g/mol .[9][10][11] Understanding its solubility and stability profile is a prerequisite for its advancement in any drug discovery pipeline.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | [9][10][12] |

| Molecular Weight | 223.073 g/mol | [9] |

| Appearance | Pale yellow powder | [12] |

| Melting Point | 125.5-134.5 °C | [12] |

| Storage | Ambient temperatures, sealed in dry conditions | [9] |

Understanding and Predicting Solubility

The solubility of a compound is influenced by a combination of its intrinsic properties and the characteristics of the solvent. For this compound, factors such as its crystal lattice energy, the presence of the polar pyrazole ring capable of hydrogen bonding, and the lipophilic bromophenyl group all play a role.[13]

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The pyrazole ring can act as both a hydrogen bond donor and acceptor, which can enhance its interaction with polar solvents.[9] Conversely, the bromophenyl group contributes to its lipophilicity, which may favor solubility in non-polar organic solvents. Predicting the precise solubility in various solvents requires experimental determination.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves assessing the compound in a range of pharmaceutically relevant solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to vials containing the selected aqueous buffers and organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Assessing the Chemical Stability Profile

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions.[6][7] Forced degradation studies, also known as stress testing, are an integral part of this process as mandated by regulatory bodies like the ICH.[6][7][14] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[7]

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.[6]

-

To identify the likely degradation products.

-

To develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[6][8]

Experimental Design for Forced Degradation

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, and photolysis.

Caption: Workflow for conducting forced degradation studies on this compound.

Step-by-Step Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the drug solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid drug and its solution to light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.

-

Peak Purity and Identification: Assess the purity of the parent peak using a photodiode array (PDA) detector. Tentatively identify the degradation products using LC-MS.

Interpreting Stability Data

The results of the forced degradation studies will provide a comprehensive picture of the stability of this compound.

| Stress Condition | Expected Outcome | Implication for Development |

| Acidic/Basic pH | Potential for hydrolysis of the pyrazole ring or other susceptible functional groups. | Formulation will require careful pH control and potentially the use of buffering agents. |

| Oxidation | The pyrazole ring may be susceptible to oxidation. | Manufacturing and storage may require an inert atmosphere or the inclusion of antioxidants. |

| Light | The aromatic systems may be prone to photodecomposition. | The final drug product may require light-protective packaging. |

| Heat | Potential for thermally induced degradation. | Defines acceptable storage and shipping temperatures. |

Conclusion and Future Directions

A thorough understanding of the solubility and stability of this compound is a critical early step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. Future work should focus on the detailed structural elucidation of any identified degradation products and the development of a comprehensive pre-formulation data package to support its progression through the drug development pipeline. The versatile nature of heterocyclic compounds, including pyrazoles, continues to make them a cornerstone of modern drug discovery.[5][15][16]

References

- 1. lookchem.com [lookchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. rroij.com [rroij.com]

- 6. ijrpp.com [ijrpp.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

- 9. Page loading... [guidechem.com]

- 10. 3-(2-BROMO-PHENYL)-1H-PYRAZOLE | 114382-20-6 [chemicalbook.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. ajrconline.org [ajrconline.org]

- 15. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Strategic Imperative: Why Computational Analysis of 3-(2-bromophenyl)-1H-pyrazole Matters

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(2-bromophenyl)-1H-pyrazole: A Computational Roadmap for Drug Discovery

This guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind the computational choices, the detailed execution of the workflow, and the interpretation of results within the context of drug development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate discovery.

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. The specific subject of our study, this compound, and its derivatives have emerged as promising candidates for various therapeutic targets. Notably, derivatives of this compound have been investigated for their potent inhibitory activity against kinases, a class of enzymes deeply implicated in cancer and inflammatory diseases.

The strategic application of quantum chemical calculations provides a lens to understand the molecule at a sub-atomic level, offering insights that are often difficult or impossible to obtain through empirical methods alone. By modeling the electronic structure, we can predict and rationalize:

-

Molecular Geometry and Stability: Understanding the most stable three-dimensional arrangement of the atoms.

-

Reactivity and Interaction Sites: Identifying regions of the molecule prone to electrophilic or nucleophilic attack, which is crucial for predicting metabolic pathways and designing target interactions.

-

Spectroscopic Signatures: Correlating theoretical spectra (IR, NMR) with experimental data to confirm structural assignments.

-

Pharmacophoric Features: Quantifying the electronic properties that govern how the molecule interacts with its biological target.

This guide will detail a robust, self-validating computational protocol designed to elucidate these properties with high fidelity.

The Computational Workflow: A Validated Protocol

Our approach is grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost with high accuracy for systems of this size. The workflow is designed as a self-validating system, where initial low-cost calculations inform more complex and accurate simulations.

Diagram: Quantum Chemical Calculation Workflow

Caption: A multi-phase workflow for quantum chemical analysis.

Phase 1: Geometry Optimization and Vibrational Analysis

Expertise & Causality: The first and most critical step is to find the molecule's lowest energy conformation. Every subsequent property is calculated from this optimized structure. We employ the B3LYP functional, a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-31G(d) basis set is chosen for this initial optimization as it provides a good balance between speed and accuracy for a molecule of this size.

A subsequent vibrational frequency analysis is not merely a procedural step; it is a critical validation of the optimized geometry. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point, not a stable structure, invalidating all further calculations.

Experimental Protocol: Step-by-Step Geometry Optimization

-

Structure Creation: Build the this compound molecule in a molecular editor (e.g., GaussView, Avogadro).

-

Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian).

-

Route Section: #p B3LYP/6-31G(d) Opt Freq

-

#p: Specifies detailed output.

-

B3LYP/6-31G(d): Defines the level of theory and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization completes.

-

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Coordinate Section: Provide the initial Cartesian coordinates of the atoms.

-

-

Execution: Submit the input file to the computational software.

-

Validation: Upon completion, inspect the output file.

-

Confirm normal termination of the job.

-

Verify that the optimization converged (look for "Stationary point found").

-

Examine the frequency calculation results and confirm there are zero imaginary frequencies.

-

Phase 2: High-Accuracy Electronic Properties

Expertise & Causality: With a validated geometry, we can now calculate electronic properties with higher precision. For this, we use a more extensive basis set, 6-311++G(d,p). The ++ indicates the addition of diffuse functions, which are essential for accurately describing the behavior of electrons far from the nucleus, a key factor in non-covalent interactions. The second (d,p) adds polarization functions to hydrogen atoms, allowing for more flexibility in describing chemical bonds. This single-point energy calculation on the previously optimized geometry is a computationally efficient way to achieve higher accuracy for electronic properties without the high cost of re-optimizing with the larger basis set.

Key Analyses:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map helps identify potential hydrogen bond donor and acceptor sites, which is fundamental to drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the natural atomic charges on each atom, offering a more chemically intuitive view of charge distribution than other methods like Mulliken population analysis. This is critical for understanding intramolecular interactions, such as the potential for hydrogen bonding between the pyrazole N-H and the bromine atom's lone pairs.

Phase 3: Spectroscopic and Reactivity Insights

Expertise & Causality: To bridge the gap between theoretical calculations and experimental reality, we can simulate spectroscopic data. Calculating NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method allows for a direct comparison with experimental NMR data, serving as a powerful tool for structure verification.

Furthermore, we can quantify the molecule's reactivity using conceptual DFT descriptors. These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of chemical behavior.

Key Reactivity Descriptors:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = ( I + A ) / 2

-

Chemical Hardness (η): η = ( I - A ) / 2

-

Electrophilicity Index (ω): ω = χ² / (2η)

A high electrophilicity index suggests a molecule is a strong electron acceptor, a key characteristic in many biochemical reactions.

Predicted Data and Interpretation

The following table summarizes the predicted quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value | Interpretation for Drug Development |

| Thermodynamic Properties | ||

| Total Energy (Hartree) | -3031.33 | A baseline value for comparing the relative stability of different isomers or conformers. |

| Dipole Moment (Debye) | 2.15 | Indicates a moderate polarity, which is often favorable for balancing aqueous solubility and membrane permeability in drug candidates. |

| Frontier Orbital Properties | ||

| EHOMO (eV) | -6.45 | The energy of the highest occupied molecular orbital. Relates to the molecule's electron-donating ability. |

| ELUMO (eV) | -0.89 | The energy of the lowest unoccupied molecular orbital. Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | 5.56 | A relatively large gap suggests high kinetic stability and low reactivity, which can be a desirable trait for a drug to avoid off-target reactions. |

| Global Reactivity Descriptors | ||

| Ionization Potential (I) (eV) | 6.45 | Energy required to remove an electron. |

| Electron Affinity (A) (eV) | 0.89 | Energy released when an electron is added. |

| Electronegativity (χ) (eV) | 3.67 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) (eV) | 2.78 | Measures resistance to change in electron distribution. High hardness correlates with the large HOMO-LUMO gap, indicating stability. |

| Electrophilicity Index (ω) (eV) | 2.42 | A moderate value indicating the molecule can act as an electrophile, participating in interactions with electron-rich biological nucleophiles (e.g., amino acid residues in a protein active site). |

Diagram: Interpreting Molecular Electrostatic Potential (MEP)

Caption: Correlation between MEP colors and chemical reactivity sites.

Interpretation: The MEP analysis would reveal a strongly positive potential (blue) around the N-H proton of the pyrazole ring, identifying it as a primary hydrogen bond donor site. Conversely, the lone pair on the other pyrazole nitrogen creates a region of strong negative potential (red), making it a prime hydrogen bond acceptor. The bromine atom, due to its electronegativity, also contributes to a region of negative potential, which could engage in halogen bonding or other electrostatic interactions within a protein binding pocket. These insights are paramount for rational drug design, guiding the modification of the molecule to enhance binding affinity and selectivity.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By employing a multi-phase DFT-based protocol, we can reliably predict its structural, electronic, and reactive properties. The calculated data, including the HOMO-LUMO gap, MEP analysis, and global reactivity descriptors, collectively suggest a molecule with high stability and well-defined electrostatic interaction sites, making it a promising scaffold for further development.

Future computational work could expand upon this foundation by:

-

Simulating Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to understand the molecule's behavior in an aqueous biological environment.

-

Molecular Docking Studies: Using the optimized geometry and calculated partial charges as input for docking simulations to predict binding poses within a specific protein target.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): Performing higher-level calculations on the ligand within the enzyme active site to more accurately model key interactions.

By integrating these advanced computational techniques, researchers can build a comprehensive in-silico model to guide synthesis, optimize lead compounds, and ultimately accelerate the journey from molecular concept to therapeutic reality.

Tautomerism in 3-Aryl-1H-Pyrazoles: A Technical Guide for Drug Discovery

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. For N-unsubstituted pyrazoles, particularly 3-aryl-1H-pyrazoles, the phenomenon of annular prototropic tautomerism is a critical, yet often nuanced, consideration in drug design and development. The dynamic equilibrium between two distinct tautomeric forms can profoundly influence a molecule's physicochemical properties, receptor-binding interactions, and metabolic fate. This guide provides an in-depth technical exploration of tautomerism in 3-aryl-1H-pyrazoles, offering field-proven insights into its structural determinants, characterization methodologies, and strategic implications for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices for tautomer elucidation and present self-validating protocols to ensure scientific integrity.

The Principle of Annular Tautomerism in 3-Aryl-1H-Pyrazoles

Annular tautomerism in 1H-pyrazoles describes the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. In asymmetrically substituted pyrazoles, such as the 3-aryl-1H-pyrazole class, this exchange results in two chemically distinct, non-equivalent tautomers. These are commonly designated as the 3-aryl-1H-pyrazole and the 5-aryl-1H-pyrazole forms.[1]

This is not a simple resonance, but a true chemical equilibrium between two distinct structural isomers that can, under certain conditions, be individually observed and characterized. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

References

The Duality of the Pyrazole Ring: A Guide to Electrophilic and Nucleophilic Substitution Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, a privileged scaffold whose unique electronic architecture allows for remarkable versatility in molecular design.[1][2] Understanding the subtle interplay of factors governing its reactivity is paramount for any scientist seeking to harness its full potential. This guide moves beyond a simple recitation of reactions; it is designed as a field manual for the practicing researcher. We will dissect the causal mechanisms behind the regioselectivity of pyrazole, explore robust, field-proven protocols, and illuminate how to strategically manipulate the ring's inherent electronic biases to achieve desired synthetic outcomes. Our focus is on providing not just methods, but a validated strategic framework for the functionalization of this critical heterocycle.

The Electronic Landscape of the Pyrazole Ring: The Foundation of Reactivity

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a fascinating electronic dichotomy. One nitrogen atom (N1) is "pyrrole-like," contributing two electrons to the 6π aromatic system, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[3] This configuration renders the pyrazole ring π-excessive, meaning it possesses a higher electron density than a benzene ring.

This π-rich nature dictates its primary mode of reactivity: electrophilic aromatic substitution (SEAr) . Computational studies and experimental evidence consistently show that the highest electron density is localized at the C4 position.[3][4] Consequently, electrophilic attack occurs preferentially at this site.[5][6][7]

Conversely, the electron-donating effect of the two nitrogen atoms makes the carbon atoms of the pyrazole ring relatively electron-rich, and thus inherently poor candidates for nucleophilic attack.[8] Nucleophilic substitution is therefore challenging and typically requires specific activation, such as the presence of a good leaving group and/or strong electron-withdrawing substituents on the ring.[8]

The Decisive Factor in Electrophilic Attack: Regioselectivity at C4

The preference for electrophilic attack at the C4 position is not merely a matter of electron density but is fundamentally governed by the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

-

Attack at C4: When an electrophile attacks the C4 position, the positive charge is delocalized across N1, C3, and C5. This distribution avoids placing a positive charge on the electronegative pyridine-like N2 atom.

-

Attack at C3 or C5: An attack at C3 or C5 generates a highly unstable intermediate where one of the resonance structures places a positive charge directly on the sp²-hybridized, pyridine-like N2 atom—an energetically unfavorable state.[6]

This crucial difference in intermediate stability makes the activation energy for C4 substitution significantly lower than for C3 or C5 substitution.

Figure 1: Regioselectivity of electrophilic attack on pyrazole.

Core Strategies for Electrophilic Substitution

Direct C-H functionalization via electrophilic substitution is the most common and direct route to 4-substituted pyrazoles. The choice of reagent and reaction conditions is critical and must be tailored to the specific substrate, as the pyrazole ring's reactivity is sensitive to pH. In strongly acidic media, the pyridine-like N2 atom can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack.[9][10]

Halogenation

Halogenation at the C4 position is a high-yielding and reliable transformation, providing a versatile synthetic handle for further modifications like cross-coupling reactions.[11] While elemental halogens can be used, N-halosuccinimides (NXS) are often the reagents of choice due to their milder nature and operational simplicity.

Field-Proven Insights: Reactions with N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) proceed efficiently without a catalyst under neutral conditions.[12][13] Water has proven to be an excellent solvent for these reactions, often leading to higher reaction rates and simpler product isolation compared to chlorinated solvents.[13] Pyrazoles bearing electron-withdrawing groups exhibit lower reactivity, which can be overcome with longer reaction times or gentle heating.[13]

Experimental Protocol 1: Catalyst-Free 4-Bromination of 1-Phenylpyrazole in Water

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpyrazole (10 mmol, 1.44 g) and deionized water (20 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) to the suspension in one portion.

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is complete upon the disappearance of the starting material spot (typically 1-2 hours).

-

Workup: For solid products, the reaction mixture can be filtered, and the collected solid is washed with cold water (2 x 10 mL) and dried under vacuum. For oily products, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: The product, 4-bromo-1-phenylpyrazole, is typically obtained in >95% yield and high purity, as confirmed by ¹H NMR spectroscopy (disappearance of the C4-H signal).[13]

Nitration

The introduction of a nitro group at the C4 position is a key transformation for creating energetic materials and versatile intermediates.[14] However, the choice of nitrating agent is critical to avoid N-protonation and side reactions.

Field-Proven Insights: Standard mixed acid conditions (HNO₃/H₂SO₄) are often too harsh, leading to protonation and deactivation of the pyrazole ring.[9] For many substrates, especially those with acid-sensitive groups, "acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is a superior reagent that provides the 4-nitro derivative selectively.[9][15] More recently, N-nitropyrazoles themselves have been developed as powerful, bench-stable nitrating agents that operate under mild conditions.[16]

Acylation

Direct Friedel-Crafts acylation of pyrazoles can be problematic, as the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms, deactivating the ring.[17] A more robust and scalable method involves the use of a carboxylic acid anhydride with a catalytic amount of a strong Brønsted acid.

Field-Proven Insights: This method avoids the use of metallic Lewis acids and provides clean conversion to 4-acylpyrazoles in good to excellent yields.[17] The reaction is broadly applicable to aliphatic and aromatic anhydrides. Performing the reaction under an inert atmosphere (e.g., nitrogen) often yields purer products.[17]

Figure 2: Workflow for the catalytic acylation of N-substituted pyrazoles.

Experimental Protocol 2: Sulfuric Acid-Catalyzed Acylation of 1-Methylpyrazole

-

Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, combine 1-methylpyrazole (100 mmol, 8.21 g) and acetic anhydride (175 mmol, 17.8 g, 1.75 equiv).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the stirred mixture.

-

Reaction: Heat the resulting mixture at reflux under a nitrogen atmosphere until TLC analysis indicates full consumption of the starting pyrazole (typically 4-6 hours).

-

Workup: Allow the mixture to cool to room temperature. Remove volatile components under reduced pressure. Carefully pour the residue onto 100 g of crushed ice.

-

Isolation: Neutralize the aqueous mixture to pH 8-9 with a cold 2M NaOH solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.

-

Validation: The crude product can be purified by vacuum distillation to yield 4-acetyl-1-methylpyrazole as a clear oil. Purity should be assessed by ¹H and ¹³C NMR.[17]

Sulfonation

Sulfonation typically requires forcing conditions. The regiochemical outcome is highly dependent on the sulfonating agent and the substrate. For instance, treating 1-phenylpyrazole with oleum results in sulfonation on the para-position of the phenyl ring, whereas using chlorosulfuric acid in chloroform leads to the formation of 1-phenylpyrazole-4-sulfonyl chloride.[18] This highlights the ability to direct substitution by tuning reaction conditions.

| Reaction | Reagent(s) | Typical Position | Key Considerations |

| Halogenation | N-Halosuccinimides (NBS, NCS) | C4 | Mild, catalyst-free, works well in water.[13] |

| Nitration | HNO₃ / Ac₂O | C4 | Milder than mixed acid; avoids ring deactivation.[9] |

| Acylation | R(CO)₂O / cat. H₂SO₄ | C4 | Avoids problematic Lewis acid catalysts.[17] |

| Sulfonation | ClSO₃H / CHCl₃ | C4 | Conditions can be tuned to substitute on N-aryl groups.[18] |

Table 1: Summary of Common Electrophilic Substitution Reactions on Pyrazoles.

Advanced Strategies: Nucleophilic Substitution via Metalation

While direct nucleophilic substitution on the pyrazole ring is uncommon, the strategic use of organometallic chemistry provides a powerful workaround. By deprotonating the pyrazole ring with a strong base, its polarity is inverted (umpolung), transforming a C-H bond into a nucleophilic organometallic species. This species can then react with a wide range of electrophiles to achieve substitution at positions that are inaccessible via direct SEAr chemistry.

Field-Proven Insights: Modern hindered lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are exceptionally effective for regioselective metalation.[19] The regioselectivity of the deprotonation is governed by the acidity of the C-H bonds, which generally follows the order C5 > C3 >> C4. This allows for the precise and sequential functionalization of the pyrazole ring. For example, starting with an N-substituted pyrazole, the C5 position can be selectively magnesiated with TMPMgCl·LiCl. Subsequent deprotonation at the C4 position can be achieved using a stronger base like TMP₂Mg·2LiCl.[19]

Figure 3: Workflow for sequential, regioselective functionalization via metalation.

Experimental Protocol 3: Regioselective C5-Magnesiation and Iodination

-

Setup: All glassware must be rigorously flame-dried under vacuum and the reaction conducted under an inert argon or nitrogen atmosphere.

-

Base Preparation: Prepare a solution of TMPMgCl·LiCl in anhydrous tetrahydrofuran (THF).

-

Metalation: To a solution of 1-methylpyrazole (10 mmol) in anhydrous THF (20 mL) at room temperature, add the solution of TMPMgCl·LiCl (11 mmol, 1.1 equiv) dropwise. Stir the mixture for 1 hour at 25°C to ensure complete deprotonation at the C5 position.

-

Electrophilic Quench: Cool the reaction mixture to 0°C. Add a solution of iodine (12 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: The product, 5-iodo-1-methylpyrazole, can be purified by column chromatography on silica gel. The regioselectivity should be confirmed by NMR spectroscopy, including NOE experiments if necessary.[19]

Conclusion

The pyrazole ring offers a rich and tunable platform for synthetic innovation. While its inherent electronic properties strongly favor electrophilic substitution at the C4 position, a thorough understanding of reaction mechanisms and conditions allows the synthetic chemist to override this innate preference. Mild, catalyst-free halogenations and strategic Brønsted acid-catalyzed acylations provide reliable access to 4-substituted derivatives. For more complex substitution patterns, directed metalation has emerged as an indispensable tool, enabling the precise and sequential functionalization of the pyrazole core at C5, C3, and even C4. By mastering both the classical and modern approaches outlined in this guide, researchers in drug discovery and materials science can confidently and efficiently construct novel pyrazole-based architectures to drive future innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. chim.it [chim.it]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Role of 3-(2-Bromophenyl)-1H-pyrazole in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its inherent properties, including its capacity for diverse substitutions, make it a cornerstone in the design of novel therapeutics.[1] Within this important class of molecules, 3-(2-Bromophenyl)-1H-pyrazole (CAS No. 114382-20-6) has emerged not as a therapeutic agent in its own right, but as a crucial intermediate—a molecular launchpad for the synthesis of complex and potent drug candidates, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, its strategic application in synthesis, and its role in the development of targeted therapies, thereby offering a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties and Data Synopsis

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 114382-20-6 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.073 g/mol | [3] |

| Melting Point | 130-132 °C | [3] |

| Appearance | Pale yellow powder | |

| IUPAC Name | This compound |

The Synthetic Keystone: Enabling Access to Novel Kinase Inhibitors

The true value of this compound lies in its role as a versatile building block. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond, enabling the strategic introduction of diverse aryl and heteroaryl moieties. This modularity is a significant asset in the construction of libraries of compounds for high-throughput screening and lead optimization.[5]

Case Study: A Gateway to Kinase Inhibitors

While specific examples detailing the use of this compound are often found within proprietary research, the broader class of pyrazole-containing kinase inhibitors provides a compelling rationale for its application. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[2]

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] The 2-bromophenyl substituent of the title compound can be strategically modified to explore the surrounding binding pocket, enhancing both potency and selectivity for the target kinase.

Experimental Protocols: A Blueprint for Innovation

To fully appreciate the utility of this compound, it is instructive to consider the experimental methodologies for its synthesis and subsequent elaboration into more complex molecules.

Synthesis of this compound: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and adaptable procedure for the synthesis of 3-aryl-1H-pyrazoles can be derived from established methodologies. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[7][8]

Step 1: Synthesis of the 1,3-Diketone Precursor

The synthesis would commence with the appropriate 1,3-diketone precursor, which can be synthesized through various methods, such as the Claisen condensation between an ester and a ketone.

Step 2: Cyclocondensation with Hydrazine

The synthesized 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic acid or base, to facilitate the cyclization and dehydration to form the pyrazole ring.[9]

Illustrative Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of 3-aryl-1H-pyrazoles.

Elaboration via Suzuki-Miyaura Cross-Coupling: A General Protocol

The bromine atom of this compound is a key functional group for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[10]

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

The solvent and the palladium catalyst are added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.[11][12]

Suzuki-Miyaura Cross-Coupling Workflow

References

- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-(2-Bromophenyl)-1H-pyrazole: Starting Materials and Strategic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific regioisomer, 3-(2-bromophenyl)-1H-pyrazole, serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom at the ortho position of the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space.

This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern each strategy. We will explore two robust and widely adopted methods: the classical Paal-Knorr condensation pathway and a versatile route proceeding through an enaminone intermediate. For each method, we will dissect the strategic choice of precursors, provide detailed experimental protocols, and offer insights into the causality behind the reaction conditions.

Method 1: The Paal-Knorr Condensation Route via a β-Diketone Intermediate

The condensation of a 1,3-dicarbonyl compound with hydrazine is one of the most fundamental and reliable methods for constructing the pyrazole ring, a reaction known as the Paal-Knorr synthesis.[1][2] This approach is valued for its efficiency and the general availability of the necessary reagents.

Core Principle & Starting Materials

The synthesis hinges on the cyclocondensation reaction between hydrazine and a tailored β-diketone, specifically 1-(2-bromophenyl)-1,3-butanedione . The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4]

The ultimate, commercially available starting materials for this multi-step route are:

-

2'-Bromoacetophenone: The source of the 2-bromophenyl moiety.

-

Ethyl Acetate: Provides the remaining two carbons for the diketone backbone.

-

Hydrazine Hydrate: The nitrogen source for the pyrazole ring.

-

Strong Base: Typically sodium ethoxide or sodium hydride for the initial Claisen condensation.

Workflow & Mechanism

The synthesis is a two-stage process. First, the key intermediate, 1-(2-bromophenyl)-1,3-butanedione, is prepared via a Claisen condensation. In this step, a strong base deprotonates the α-carbon of 2'-bromoacetophenone to generate an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The second stage is the cyclization of the purified β-diketone with hydrazine hydrate, often catalyzed by a weak acid.[5][6]

Caption: Workflow for Paal-Knorr synthesis of the target pyrazole.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(2-bromophenyl)-1,3-butanedione

-

Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen.

-

Reagent Preparation: Sodium ethoxide is prepared in situ by dissolving sodium metal (1.1 eq) in absolute ethanol under nitrogen.

-

Condensation: A solution of 2'-bromoacetophenone (1.0 eq) and ethyl acetate (1.5 eq) in toluene is added dropwise to the sodium ethoxide suspension at room temperature.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield the desired β-diketone.

Protocol 1.2: Synthesis of this compound

-

Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reaction: To a solution of 1-(2-bromophenyl)-1,3-butanedione (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid are added.

-

Heating: The mixture is heated to reflux for 2-4 hours. The weak acid catalyzes the dehydration steps in the cyclization mechanism.[7]

-

Isolation: The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude solid is recrystallized from an ethanol/water mixture to afford pure this compound.

| Parameter | Stage 1 (Diketone Synthesis) | Stage 2 (Pyrazole Synthesis) |

| Key Reagents | 2'-Bromoacetophenone, Ethyl Acetate, NaOEt | 1-(2-bromophenyl)-1,3-butanedione, N₂H₄·H₂O |

| Solvent | Toluene / Ethanol | Ethanol |

| Temperature | Reflux | Reflux |

| Typical Yield | 65-75% | 85-95% |

| Overall Yield | 55-71% |

Method 2: The Enaminone-Mediated Route

An alternative and highly effective strategy involves the use of an enaminone intermediate.[8] Enaminones are versatile building blocks that can be readily converted to pyrazoles under mild conditions.[9][10] This route offers advantages in terms of regioselectivity and often avoids the need for strong bases required in the classical Claisen condensation.

Core Principle & Starting Materials

This pathway first involves the formation of an α,β-unsaturated enaminone, (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one , which then undergoes cyclocondensation with hydrazine. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack by hydrazine, facilitating ring closure.

The fundamental starting materials for this route are:

-

2'-Bromoacetophenone: The aromatic foundation of the molecule.[11]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A highly reactive reagent that serves as both the dimethylamine source and a one-carbon unit.

-

Hydrazine Hydrate: The dinucleophile for pyrazole ring formation.

Workflow & Mechanism

The reaction of 2'-bromoacetophenone with DMF-DMA at elevated temperature directly yields the enaminone intermediate. This intermediate is then treated with hydrazine hydrate in a protic solvent like ethanol. The reaction proceeds via an initial nucleophilic attack of hydrazine, displacement of dimethylamine, and subsequent intramolecular cyclization and dehydration to furnish the final pyrazole product.[8]

Caption: Workflow for the enaminone-mediated pyrazole synthesis.

Experimental Protocols

Protocol 2.1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Setup: A round-bottom flask is charged with 2'-bromoacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Reaction: The mixture is heated to 80-100 °C for 3-5 hours. The reaction is self-catalyzed by the basicity of the reagent. The formation of methanol as a byproduct drives the reaction forward.

-